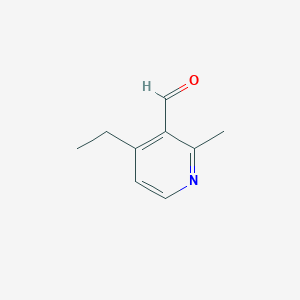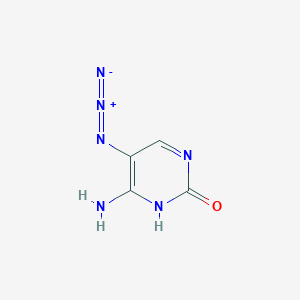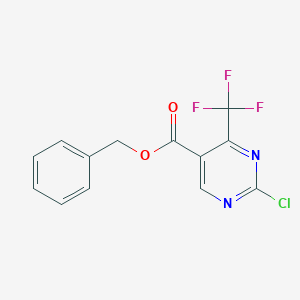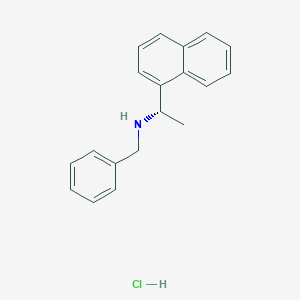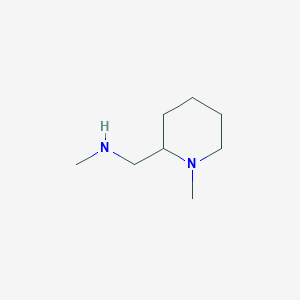
(R)-3-Benzyloxy-pyrrolidine
Overview
Description
(R)-3-Benzyloxy-pyrrolidine is a chiral pyrrolidine derivative that has attracted significant interest due to its utility in organic synthesis, particularly as an intermediate in the synthesis of various pharmacologically active compounds. Its structure incorporates a benzyloxy substituent, which is pivotal for its reactivity and application in stereoselective synthesis processes.
Synthesis Analysis
The asymmetric synthesis of pyrrolidines, including derivatives like (R)-3-Benzyloxy-pyrrolidine, can be achieved through several methods. For instance, Katritzky et al. (1999) describe the synthesis of chiral 2-substituted and 2,5-disubstituted pyrrolidines from a novel chiral pyrrolidine synthon, showcasing the flexibility of pyrrolidine derivatives in asymmetric synthesis (Katritzky et al., 1999). Similarly, Lall et al. (2012) developed a highly efficient and stereoselective synthesis for an intermediate closely related to (R)-3-Benzyloxy-pyrrolidine, demonstrating the compound's relevance in medicinal chemistry (Lall et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been extensively studied using techniques like X-ray crystallography. These studies reveal the 3D arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with other molecules. For example, the synthesis and molecular structure analysis of related pyrrolidine compounds have been detailed, highlighting the importance of structural configuration in their chemical behavior (Zaponakis & Katerinopoulos, 2001).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a wide range of chemical reactions, attributing to their versatile chemical properties. The reactivity of these compounds often involves the formation of new bonds, enabling their use in complex synthetic pathways. For instance, reactions involving the formation of complex structures from pyrrolidine derivatives underscore their utility in synthetic organic chemistry (Amer et al., 2008).
Scientific Research Applications
Synthesis of Functionalized Pyrrolidines from D-Glucose : The study by Zhou, Chen, and Cao (2007) discusses the synthesis of partially protected pyrrolidines, including derivatives of “(R)-3-Benzyloxy-pyrrolidine”, from D-glucose for the stereoselective synthesis of hyacinthacines (Zhou, Chen, & Cao, 2007).
Anti-microbial and Anti-fungal Properties : Masila et al. (2020) synthesized a pyrrolidine derivative of carvotacetone, demonstrating its effectiveness against methicillin-resistant Staphylococcus aureus and Cryptococcus neoformans (Masila et al., 2020).
Total Synthesis of Radicamine B : Merino et al. (2007) achieved the synthesis of trihydroxylated pyrrolidine alkaloids via nucleophilic addition of aryl Grignard reagents to a derivative of “(R)-3-Benzyloxy-pyrrolidine”, contributing to the synthesis of natural radicamine B (Merino et al., 2007).
Preparation of PF-00951966 : Lall et al. (2012) described the stereoselective synthesis of an intermediate essential in the preparation of PF-00951966, a fluoroquinolone antibiotic, utilizing “(R)-3-Benzyloxy-pyrrolidine” (Lall et al., 2012).
Synthesis of Enantiomerically Pure Pyrrolidin-3-ols : Karlsson and Högberg (2001) explored asymmetric 1,3-dipolar cycloaddition reactions involving 3-benzyloxy-substituted compounds, useful for synthesizing enantiopure bioactive pyrrolidines (Karlsson & Högberg, 2001).
Synthesis of Pyrrolidine Azasugars : A study by Huang (2011) reported a convenient asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for synthesizing pyrrolidine azasugars, starting from a derivative of “(R)-3-Benzyloxy-pyrrolidine” (Huang, 2011).
Synthesis of 3-substituted Pyrrolidines : Suto, Turner, and Kampf (1992) detailed the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones starting from (R)-3-Benzyloxy-pyrrolidine derivatives (Suto, Turner, & Kampf, 1992).
Design of Antitumor Agents : Craigo, Lesueur, and Skibo (1999) investigated pyrrolo[1,2-a]benzimidazole (PBI) reductive alkylating agents, modifying the 3-substituent of these compounds for enhanced cytotoxicity and antitumor activity (Craigo, Lesueur, & Skibo, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-phenylmethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMYKUPMLRKQK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Benzyloxy-pyrrolidine | |
Synthesis routes and methods
Procedure details






Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

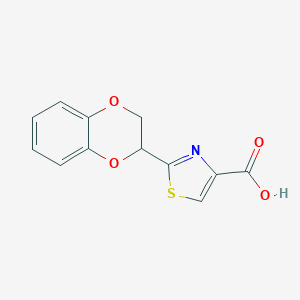


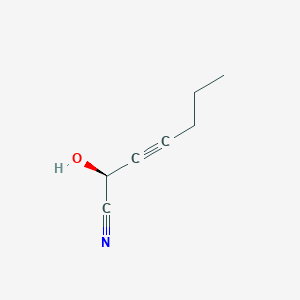
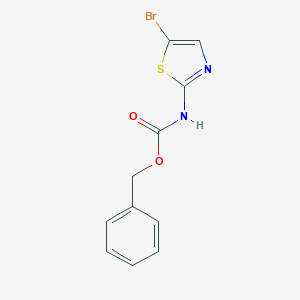
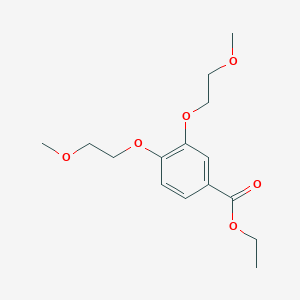

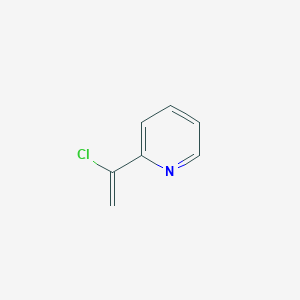
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)
